REACTION_CXSMILES
|
CO[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1)=[NH:4].[NH4+:11].[Cl-]>CCO.O>[N:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:3]([NH2:11])=[NH:4] |f:1.2|
|
Name
|
|
Quantity
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24 g
|
Type
|
reactant
|
Smiles
|
COC(=N)C1=NC=CC=C1
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The resulting mixture is refluxed for 5 h
|
Duration
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5 h
|
Type
|
CUSTOM
|
Details
|
The solvents are evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from EtOH yielding the title compound
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C(=N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |